N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797843
InChI: InChI=1S/C17H16FN5OS/c18-12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)25-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24)
SMILES:
Molecular Formula: C17H16FN5OS
Molecular Weight: 357.4 g/mol

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC14797843

Molecular Formula: C17H16FN5OS

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C17H16FN5OS
Molecular Weight 357.4 g/mol
IUPAC Name N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H16FN5OS/c18-12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)25-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24)
Standard InChI Key JQLQVWPMOLACIO-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound has the molecular formula C₁₇H₁₆FN₅OS and a molecular weight of 357.4 g/mol . Its IUPAC name delineates a cyclopenta[b]thiophene core substituted with a tetrazole group at position 2, a carboxamide moiety at position 3, and a 4-fluorophenethyl chain at the carboxamide nitrogen . The SMILES notation (C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4) confirms the fused bicyclic system and substituent arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₆FN₅OS
Molecular Weight357.4 g/mol
IUPAC NameN-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
SMILESC1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4

Structural Features

The cyclopenta[b]thiophene scaffold consists of a five-membered cyclopentane ring fused to a thiophene ring, creating a rigid bicyclic framework. The tetrazole group at position 2 introduces a planar, aromatic heterocycle with high metabolic stability, while the 4-fluorophenethyl chain enhances lipophilicity and potential blood-brain barrier permeability .

Synthesis and Characterization

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validation:

  • ¹H NMR: Expected signals include δ 7.2–7.4 ppm (aromatic protons from fluorophenyl), δ 3.5–3.7 ppm (methylene groups in the phenethyl chain), and δ 8.5–9.0 ppm (tetrazole protons) .

  • FT-IR: Peaks at ~1670 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Physicochemical Properties

Solubility and Lipophilicity

Computational models predict moderate lipophilicity (cLogP ≈ 3.2) due to the fluorophenyl and tetrazole groups. Aqueous solubility is likely limited (<10 µM at pH 7.4), necessitating formulation enhancements for bioavailability .

Table 2: Predicted Physicochemical Properties

PropertyValue
logP (Octanol-Water)3.2
Water Solubility8.7 µM (25°C)
pKa4.1 (tetrazole), 9.8 (amide)

Stability

The compound is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments due to the amide bond. Light exposure should be minimized to prevent tetrazole ring degradation .

CompoundTargetIC₅₀ (nM)
Example A (Patent) JAK212
Example B (Patent) JAK328

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